3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide
Overview
Description
Scientific Research Applications
Hyperbranched Polyelectrolytes Synthesis : 3,5-Bis(bromomethyl)pyridine hydrobromide, a related compound, was used in the synthesis of new hyperbranched polyelectrolytes. These polyelectrolytes were studied for their structure and properties, demonstrating the potential of such compounds in materials science (Monmoton et al., 2008).
Rearrangement in Isoxazoles : A study explored the rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium chloride or bromide when heated with acetic anhydride. This research adds to the understanding of chemical reactions involving pyridine derivatives (Jones & Phipps, 1974).
Synthetic and Biological Studies : Various derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for biological activities. This review highlights the importance of the core structure in the synthesis of drugs or drug intermediates (Sangshetti et al., 2014).
Key Intermediate in Drug Synthesis : 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate of the antithrombotic drug Prasugrel, was synthesized starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. This showcases its application in pharmaceutical synthesis (Pan Xian-hua, 2011).
Bromination of Dithienopyridine : A study investigated the bromination of dithienopyridine derivatives, which are structurally similar to 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This research contributes to the broader understanding of bromination reactions in heterocyclic chemistry (Szabó et al., 1993).
Synthesis of Acyclic Pyridine C-Nucleosides : This study reports the synthesis of various acyclic pyridine C-nucleosides, starting with 3-bromo derivatives of pyridine. It highlights the potential of such compounds in nucleoside chemistry (Hemel et al., 1994).
Allosteric Modulation and Antagonism in Receptor Research : A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A1 adenosine receptor. This research is crucial in understanding receptor interactions in medicinal chemistry (Aurelio et al., 2009).
properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGGDURUAVLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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